molecular formula C16H19N3O B4990272 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

Cat. No. B4990272
M. Wt: 269.34 g/mol
InChI Key: TUXBVGOPCAFTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act through multiple pathways. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of heart failure. In neurological research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect, which may be due to its ability to modulate various signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its relatively simple synthesis method. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied, and its potential therapeutic applications have been well-established. However, one of the limitations of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of more potent and selective analogs of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in humans, which will be necessary for its eventual clinical use.

Synthesis Methods

The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-chloro-4-methylphenol in the presence of a catalyst. The product is then purified using column chromatography to obtain 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in its pure form. The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a relatively simple process and can be carried out in a laboratory setting with ease.

Scientific Research Applications

3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a protective effect against heart failure by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-17-16/h1-7,12,20H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBVGOPCAFTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-Pyridinyl)-1-piperazinyl]methyl}phenol

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